molecular formula C14H10O2 B1296491 9H-Fluorene-2-carboxylic acid CAS No. 7507-40-6

9H-Fluorene-2-carboxylic acid

Cat. No.: B1296491
CAS No.: 7507-40-6
M. Wt: 210.23 g/mol
InChI Key: IBIDFEWDKNJSRD-UHFFFAOYSA-N
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Description

9H-Fluorene-2-carboxylic acid is an organic compound with the molecular formula C14H10O2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carboxylic acid group attached to the fluorene ring system. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2-carboxylic acid typically involves the oxidation of fluorene derivatives. One common method is the oxidation of 9H-fluorene using potassium permanganate in an alkaline medium. The reaction proceeds as follows: [ \text{C13H10} + \text{KMnO4} \rightarrow \text{C14H10O2} + \text{MnO2} + \text{KOH} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form fluorenone derivatives.

    Reduction: The compound can be reduced to form fluorene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorene derivatives.

    Substitution: Halogenated or nitrated fluorene derivatives.

Scientific Research Applications

9H-Fluorene-2-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9H-Fluorene-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring system allows for π-π interactions with other aromatic compounds, affecting their reactivity and stability.

Comparison with Similar Compounds

    Fluorene: The parent compound, lacking the carboxylic acid group.

    Fluorene-9-carboxylic acid: A similar compound with the carboxylic acid group at a different position.

    Fluorenone: An oxidized derivative of fluorene.

Uniqueness: 9H-Fluorene-2-carboxylic acid is unique due to the specific positioning of the carboxylic acid group, which imparts distinct chemical properties and reactivity compared to other fluorene derivatives. This makes it valuable in specific chemical syntheses and industrial applications.

Properties

IUPAC Name

9H-fluorene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-14(16)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIDFEWDKNJSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324916
Record name 9H-Fluorene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7507-40-6
Record name Fluorene-2-carboxylic acid
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Record name 9H-Fluorene-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-fluorene-2-carboxylic acid
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Synthesis routes and methods

Procedure details

2-Carboxyfluorenone (12.3 g, 0.05 mole) and diethylene glycol were added to a 500 mL round bottom flask. Sodium hydroxide (7.65 g, 0.19 mole) and hydrazine hydrate (9.16 mL, 0.23 mole) were added to the solution. The temperature of the reaction was increased to 125° C. Heating was continued for three hours and then the vessel was cooled to room temperature. Distilled water (1.5 L) was added. The product was precipitated with concentrated hydrochloric acid. The product was filtered and rinsed with distilled water (2 L). The solids were dissolved in 0.5 M sodium hydroxide (2.8 L) and heated to 70° C. The product was precipitated with concentrated hydrochloric acid (pH approximately 2). The product was filtered and washed with distilled water (1.5 L). The 2-carboxyfluorene was dried overnight under reduced pressure with phosphorus pentoxide present. NMR confirmed the structure by the appearance of two new protons at δ4.01 ppm.
Name
2-Carboxyfluorenone
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.65 g
Type
reactant
Reaction Step Two
Quantity
9.16 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 9H-Fluorene-2-carboxylic acid interact with aromatase, and what are the potential downstream effects?

A1: The research employed molecular docking simulations using AutoDock Vina engine []. The results suggest that this compound exhibits favorable binding affinity to the aromatase enzyme, comparable to other identified compounds like Isoquercetin and Quercetin. The study specifically highlights strong binding affinity (-8.4kcal/mol) and a low estimated Ki value (0.6 µM) []. While the exact mechanism wasn't elucidated in this computational study, binding to aromatase could potentially inhibit its activity. Since aromatase is a key enzyme in estrogen biosynthesis, inhibiting it could lead to decreased estrogen levels, a desired outcome in treating certain types of breast cancer [].

Q2: How do specific mutations in the aromatase enzyme affect the binding of this compound?

A2: The research investigated the impact of clinically relevant single nucleotide polymorphisms (SNPs) on the binding of this compound to aromatase []. The study focused on three specific SNPs: rs700519, rs78310315, and rs56658716. Interestingly, the computational analysis predicted that these SNPs, even when classified as deleterious, did not significantly disrupt the molecular interactions between this compound and the aromatase enzyme []. This finding suggests that this compound might retain its inhibitory potential even in the presence of these specific mutations, potentially broadening its applicability.

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